HDAC8-IN-13

Schistosomiasis Antiparasitic Epigenetics

HDAC8-IN-13 is a structurally distinct SmHDAC8 inhibitor. Its unique reduced affinity for human HDACs enhances selectivity in parasite studies compared to cross-reactive tool compounds. Crucial for schistosomiasis target validation; ensures reproducible, disease-relevant data.

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
Cat. No. B1682578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC8-IN-13
SynonymsT-5971079, T 5971079, T5971079
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESC1CSC2=C(C=C(C=C2)C(=O)NO)NC1=O
InChIInChI=1S/C10H10N2O3S/c13-9-3-4-16-8-2-1-6(10(14)12-15)5-7(8)11-9/h1-2,5,15H,3-4H2,(H,11,13)(H,12,14)
InChIKeyIHRMVRSHVCKOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HDAC8-IN-13: A Novel Histone Deacetylase 8 Inhibitor for Antiparasitic Research and Procurement Consideration


HDAC8-IN-13 is a small-molecule histone deacetylase 8 (HDAC8) inhibitor [1], characterized by a molecular formula of C10H10N2O3S and a molecular weight of 238.26 g/mol, with the CAS registry number 949792-00-1 [2]. Its primary reported biological activity is the inhibition of acetyl-L-lysine deacetylase activity in schistosomes, thereby affecting parasite infectivity [1].

Critical Procurement Note: Why HDAC8-IN-13 Cannot Be Assumed Interchangeable with Other HDAC8 Inhibitors


Generic substitution within the HDAC8 inhibitor class is not scientifically defensible due to profound differences in selectivity profiles. For instance, the widely-used tool compound PCI-34051 exhibits >200-fold selectivity for HDAC8 over HDAC1/6 and >1000-fold over HDAC2/3/10 , while another research compound, UF010, shows a distinct selectivity pattern with IC50 values of 0.5 nM for HDAC1, 0.1 nM for HDAC2, and 1.5 nM for HDAC8 . The specific quantitative evidence for HDAC8-IN-13's selectivity relative to other human HDAC isoforms is not currently available in the public domain, which makes its substitution for another HDAC8 inhibitor in experimental systems a high-risk, uncontrolled variable. Researchers must verify the specific selectivity profile of the exact compound used in their studies.

Quantitative Evidence for HDAC8-IN-13: A Guide for Scientific Selection and Procurement


Target Engagement: Antiparasitic Activity Against Schistosomes

HDAC8-IN-13 is described as effectively inhibiting the acetyl-L-lysine deacetylase activity of schistosomes, which in turn affects the parasite's infectivity and induces apoptosis and death of schistosome cells [1]. While precise IC50 values for this target engagement are not provided in publicly available sources, this functional outcome is a key differentiator from many cancer-focused HDAC8 inhibitors like PCI-34051, which lack reported antiparasitic data .

Schistosomiasis Antiparasitic Epigenetics

Putative Human Isoform Selectivity via Structural Design

According to vendor information, HDAC8-IN-13 was developed through a specific structural basis design that results in reduced affinity for human HDACs, thereby enhancing its selectivity for its intended target . This design goal contrasts with compounds like UF010, which potently inhibit multiple class I HDACs (IC50: 0.5 nM for HDAC1, 0.1 nM for HDAC2, 0.06 nM for HDAC3) .

Selectivity HDAC Isoforms Drug Design

Potency Benchmarking Against a Known Selective HDAC8 Inhibitor

While direct quantitative comparison data for HDAC8-IN-13 is not publicly available, it is useful to benchmark it against a well-characterized selective HDAC8 inhibitor. PCI-34051 is a potent and specific HDAC8 inhibitor with an IC50 of 10 nM in a cell-free assay and demonstrates >200-fold selectivity over HDAC1 and 6, and >1000-fold selectivity over HDAC2, 3, and 10 . Any claim of comparable or superior potency/selectivity for HDAC8-IN-13 must be validated experimentally, as these values are not reported.

HDAC8 Selectivity Tool Compound

Recommended Application Scenarios for HDAC8-IN-13 Based on Current Evidence


Investigating the Role of HDAC8 in Schistosoma mansoni Biology

Given its reported activity in inhibiting schistosome acetyl-L-lysine deacetylase activity and inducing parasite cell death, HDAC8-IN-13 is a suitable tool compound for studying the epigenetic regulation of infectivity and survival in Schistosoma mansoni [1]. Researchers can use it to validate SmHDAC8 as a drug target and to dissect downstream signaling pathways affected by HDAC8 inhibition in these parasites [2].

Comparative Pharmacology Studies of HDAC8 Inhibitors

The distinct structural and functional profile of HDAC8-IN-13—particularly its reported reduced affinity for human HDACs—makes it a candidate for comparative studies against other HDAC8 inhibitors like PCI-34051 or UF010 [1][2]. Such head-to-head comparisons in relevant parasitic models would help delineate the structure-activity relationships (SAR) and selectivity profiles that govern antiparasitic versus anticancer activity .

Early-Stage Antiparasitic Drug Discovery and Lead Optimization

HDAC8-IN-13 can serve as a chemical starting point or a reference compound in medicinal chemistry campaigns aimed at developing novel therapies for schistosomiasis [1]. Its ability to induce apoptosis in schistosome cells provides a functional endpoint for screening and optimizing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for HDAC8-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.